![molecular formula C18H18N2OS2 B12124839 3-Cyclopentyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12124839.png)
3-Cyclopentyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciclopentil-5-[(1-metilindol-3-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona es un complejo compuesto orgánico que presenta un núcleo de tiazolidinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Ciclopentil-5-[(1-metilindol-3-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona generalmente implica un proceso de varios pasos:
Formación del núcleo de tiazolidinona: El paso inicial involucra la reacción de ciclohexanona con tiourea para formar el anillo de tiazolidinona.
Introducción del residuo de indol: El siguiente paso es la condensación del intermedio de tiazolidinona con 1-metilindol-3-carbaldehído en condiciones básicas para formar el producto final.
Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como piperidina para facilitar la reacción de condensación.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, sería crucial para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Ciclopentil-5-[(1-metilindol-3-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio pueden convertir el grupo tioxo en un grupo tiol.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como trietilamina.
Principales productos
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de tiol.
Sustitución: Varias tiazolidinonas o indoles sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, 3-Ciclopentil-5-[(1-metilindol-3-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
Biológicamente, este compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, la investigación se centra en su potencial como agente terapéutico. Los estudios han indicado que puede inhibir ciertas enzimas o receptores involucrados en las vías de la enfermedad, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria
Industrialmente, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de 3-Ciclopentil-5-[(1-metilindol-3-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo de tiazolidinona puede formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, lo que lleva a la inhibición o modulación de su actividad. Esta interacción puede interrumpir los procesos celulares normales, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Ciclopentil-5-[(1-fenilindol-3-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona
- 3-Ciclopentil-5-[(1-metilindol-3-il)metileno]-2-oxo-1,3-tiazolidin-4-ona
Singularidad
En comparación con compuestos similares, 3-Ciclopentil-5-[(1-metilindol-3-il)metileno]-2-tioxo-1,3-tiazolidin-4-ona es único debido a la presencia del grupo tioxo, que confiere reactividad química y actividad biológica distintas. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C18H18N2OS2 |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
(5Z)-3-cyclopentyl-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2OS2/c1-19-11-12(14-8-4-5-9-15(14)19)10-16-17(21)20(18(22)23-16)13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7H2,1H3/b16-10- |
Clave InChI |
VOLBKMKZMSBXMV-YBEGLDIGSA-N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4 |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


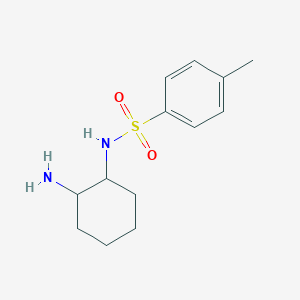
![Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124760.png)

![[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-](/img/structure/B12124788.png)

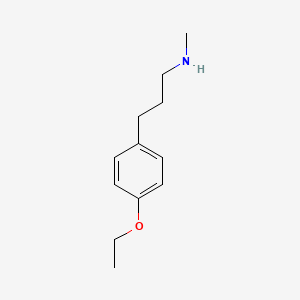
![[3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B12124805.png)
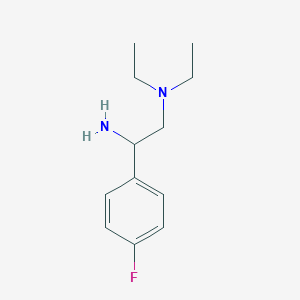
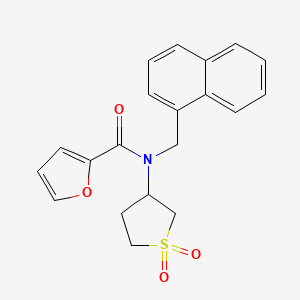
![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12124820.png)
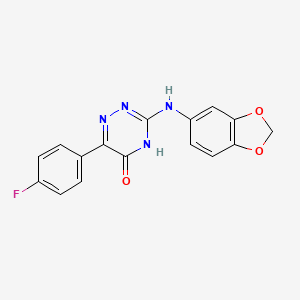
![2,5-dichloro-N-[3-(morpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12124823.png)
![Benzoic acid,2-fluoro-5-[[(2-methylpropyl)amino]sulfonyl]-](/img/structure/B12124824.png)
![6-dodecyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12124832.png)
